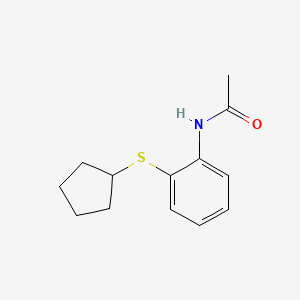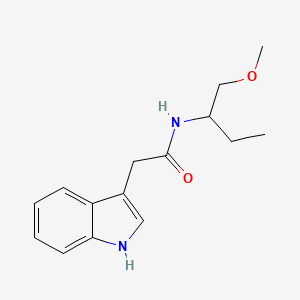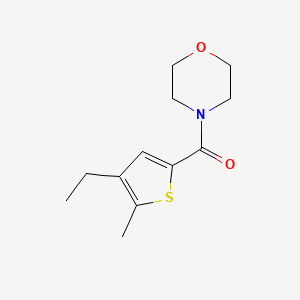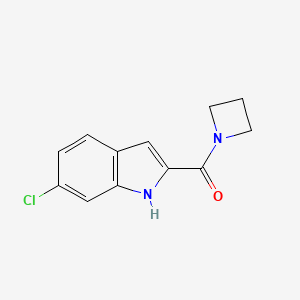
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene, also known as MPB, is a chemical compound that belongs to the family of aryloxypropanolamines. It is a selective beta-3 adrenergic receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene selectively activates the beta-3 adrenergic receptor, which is mainly expressed in adipose tissue and plays a key role in regulating energy metabolism. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in increased energy expenditure and decreased fat accumulation. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been shown to improve insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to increase energy expenditure and reduce body weight in animal studies. It has also been shown to improve insulin sensitivity and glucose tolerance, as well as reduce inflammation and oxidative stress. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to have bronchodilatory effects in animal studies, indicating its potential use in the treatment of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in lab experiments is its selective activation of the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue and energy metabolism. However, one limitation is the potential for off-target effects, as beta-3 adrenergic receptors are also expressed in other tissues such as the heart and bladder.
Direcciones Futuras
There are several future directions for research on 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. One direction is the development of more selective beta-3 adrenergic receptor agonists with fewer off-target effects. Another direction is the investigation of the potential use of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the mechanisms underlying the bronchodilatory effects of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene should be further explored to determine its potential use in the treatment of asthma.
Métodos De Síntesis
The synthesis of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene involves the reaction of 3-phenoxypropanol with 1-methylsulfonyl-2-nitrobenzene in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reduced with palladium on carbon to yield 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and improve insulin sensitivity in animal studies. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been investigated for its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects.
Propiedades
IUPAC Name |
1-methylsulfonyl-3-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-21(17,18)16-10-5-9-15(13-16)20-12-6-11-19-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFTXZSKJUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)

![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)

